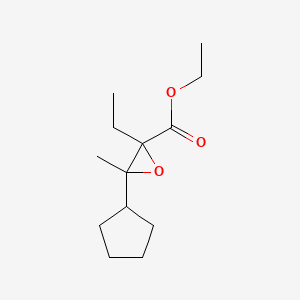imino-lambda6-sulfanone](/img/structure/B13491372.png)
[2-(Azetidin-1-yl)-2-oxoethyl](3-bromophenyl)imino-lambda6-sulfanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Azetidin-1-yl)-2-oxoethylimino-lambda6-sulfanone: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an azetidine ring, a bromophenyl group, and a lambda6-sulfanone moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-1-yl)-2-oxoethylimino-lambda6-sulfanone typically involves multiple steps, starting with the preparation of the azetidine ring This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Azetidin-1-yl)-2-oxoethylimino-lambda6-sulfanone can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The bromophenyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(Azetidin-1-yl)-2-oxoethylimino-lambda6-sulfanone is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules and materials.
Biology
The compound’s potential biological activity makes it a candidate for research in drug development and biochemical studies. Its interactions with biological molecules can provide insights into its mechanism of action and therapeutic potential.
Medicine
In medicine, 2-(Azetidin-1-yl)-2-oxoethylimino-lambda6-sulfanone may be explored for its pharmacological properties. Researchers are interested in its potential as a therapeutic agent for various diseases.
Industry
Industrial applications of this compound could include its use as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(Azetidin-1-yl)-2-oxoethylimino-lambda6-sulfanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological effects. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(Azetidin-1-yl)-2-oxoethylimino-lambda6-sulfanone include other azetidine derivatives, bromophenyl compounds, and sulfanone-containing molecules. Examples include:
- 2-(Azetidin-1-yl)-2-oxoethylimino-lambda6-sulfanone
- 2-(Azetidin-1-yl)-2-oxoethylimino-lambda6-sulfanone
Uniqueness
The uniqueness of 2-(Azetidin-1-yl)-2-oxoethylimino-lambda6-sulfanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H13BrN2O2S |
|---|---|
Molekulargewicht |
317.20 g/mol |
IUPAC-Name |
1-(azetidin-1-yl)-2-[(3-bromophenyl)sulfonimidoyl]ethanone |
InChI |
InChI=1S/C11H13BrN2O2S/c12-9-3-1-4-10(7-9)17(13,16)8-11(15)14-5-2-6-14/h1,3-4,7,13H,2,5-6,8H2 |
InChI-Schlüssel |
SRMGFFLECHAFJO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C1)C(=O)CS(=N)(=O)C2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




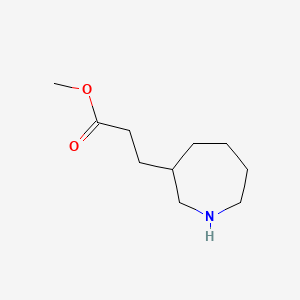
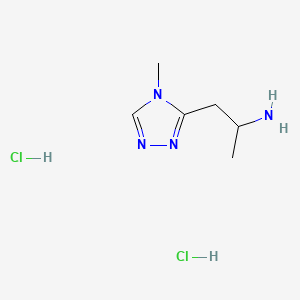
![4-[4-(Propan-2-yl)piperidin-4-yl]morpholine](/img/structure/B13491306.png)
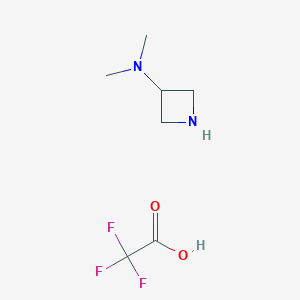
![8-Azatricyclo[4.3.0.0,2,5]nonane hydrochloride](/img/structure/B13491317.png)
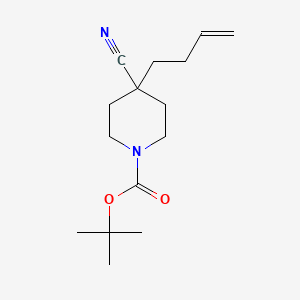
![3-[1-oxo-5-(piperazin-1-yl)-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione dihydrochloride](/img/structure/B13491339.png)



